N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide
Description
N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-21(19,20)15-10-12-4-2-3-7-17(12)13(18)5-8-16-9-6-14-11-16/h6,9,11-12,15H,2-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHMJTZXRHSZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCN1C(=O)CCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Preparation of the Piperidine Intermediate: The piperidine ring can be synthesized via various methods, including the hydrogenation of pyridine derivatives.
Coupling of Intermediates: The imidazole and piperidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.
Reduction: The piperidine ring can be reduced under hydrogenation conditions.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may yield piperidine derivatives.
Scientific Research Applications
N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or ion channels, influencing cellular signaling pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds with similar imidazole rings, such as histamine or metronidazole.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine or risperidone.
Methanesulfonamide Derivatives: Compounds with similar methanesulfonamide groups, such as sulfonamide antibiotics.
Uniqueness
N-[[1-(3-imidazol-1-ylpropanoyl)piperidin-2-yl]methyl]methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other compounds with only one or two of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
